
2-(4-((4-Chlorophenyl)(hydroxy)methyl)phenoxy)-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-((4-Chlorophenyl)(hydroxy)methyl)phenoxy)-2-methylpropan-1-ol is a chemical compound that has garnered attention due to its role as a metabolite of the anti-hyperlipidemic drug fenofibrate . This compound is characterized by its complex structure, which includes a chlorophenyl group, a hydroxy group, and a phenoxy group attached to a methylpropanol backbone.
Preparation Methods
The synthesis of 2-(4-((4-Chlorophenyl)(hydroxy)methyl)phenoxy)-2-methylpropan-1-ol can be achieved through multiple synthetic routes. One common method involves the reduction of the ketone group in fenofibric acid using sodium borohydride . Another approach includes the hydrolysis of the isopropyl ester of reduced fenofibrate under mild alkaline conditions . Both methods yield the desired compound with high purity and excellent yield.
Chemical Reactions Analysis
2-(4-((4-Chlorophenyl)(hydroxy)methyl)phenoxy)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ketone group can be reduced back to a hydroxy group using reagents like sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis Overview
Method | Yield | Conditions |
---|---|---|
Sodium borohydride reduction | 94% | THF, 0°C to 50°C, nitrogen atmosphere |
Research indicates that this compound may exhibit significant biological activity due to its structural similarities to fenofibrate. As a metabolite, it could retain or enhance the pharmacological effects associated with lipid regulation and cardiovascular health. The compound's activity is hypothesized to be comparable to or better than that of its parent compound, suggesting potential therapeutic advantages in managing hyperlipidemia .
Case Studies and Research Findings
- Metabolite Analysis : A study published in Results in Chemistry highlighted the synthesis and characterization of this compound as a metabolite of fenofibrate. The research emphasizes the importance of metabolites in drug efficacy and safety profiles, proposing that understanding such compounds can lead to improved therapeutic strategies .
- Patent Insights : Patent documentation reveals that derivatives of this compound have been explored for their redox properties, indicating potential modifications that could enhance therapeutic efficacy. The patent discusses various transformations that can yield derivatives with improved pharmacological profiles .
- Chemical Properties : The compound has been analyzed for its chemical characteristics, including molecular weight (306.789 g/mol) and structural integrity under various conditions. These properties are crucial for understanding its behavior in biological systems and potential interactions with other pharmaceutical agents .
Potential Applications
The applications of 2-(4-((4-chlorophenyl)(hydroxy)methyl)phenoxy)-2-methylpropan-1-ol can be categorized into several areas:
- Pharmaceutical Development : As a metabolite of fenofibrate, it could be developed into a standalone therapeutic agent or as part of combination therapies targeting lipid metabolism disorders.
- Biochemical Research : Its synthesis and metabolic pathways can serve as a model for studying drug metabolism and the role of metabolites in pharmacodynamics.
- Drug Design : The structural features may inspire the design of new compounds with enhanced efficacy against hyperlipidemia or related conditions.
Mechanism of Action
The mechanism of action of 2-(4-((4-Chlorophenyl)(hydroxy)methyl)phenoxy)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. As a metabolite of fenofibrate, it is likely involved in the regulation of lipid metabolism. Fenofibrate activates peroxisome proliferator-activated receptors (PPARs), which play a key role in lipid metabolism and energy homeostasis . The exact molecular targets and pathways of the metabolite itself are still under investigation.
Comparison with Similar Compounds
2-(4-((4-Chlorophenyl)(hydroxy)methyl)phenoxy)-2-methylpropan-1-ol can be compared with other similar compounds, such as:
Fenofibric acid: The parent compound from which it is derived.
Other chlorophenyl derivatives: Compounds with similar structural motifs but different functional groups. The uniqueness of this compound lies in its specific role as a metabolite of fenofibrate and its involvement in lipid metabolism.
Biological Activity
The compound 2-(4-((4-Chlorophenyl)(hydroxy)methyl)phenoxy)-2-methylpropan-1-ol (CAS No. 72577-81-2) is a synthetic derivative related to the anti-hyperlipidemic drug fenofibrate. Its biological activity is primarily associated with its role as a metabolite of fenofibrate, which is known for its lipid-lowering properties. This article explores the synthesis, biological mechanisms, and potential therapeutic applications of this compound based on recent research findings.
Synthesis and Characterization
Recent studies have demonstrated efficient synthetic routes for producing this compound. The compound can be synthesized through two primary methods:
- Reduction of Fenofibric Acid : Utilizing sodium borohydride to reduce the ketone group.
- Alkaline Hydrolysis : Hydrolysis of the isopropyl ester of the reduced fenofibrate using mild alkaline conditions.
Both methods yield high purity and excellent yields of the target compound, which has been characterized using various spectroscopic techniques including NMR and mass spectrometry .
The biological activity of this compound is linked to its role as a metabolite of fenofibrate. Fenofibrate acts primarily through:
- Activation of PPAR-α Receptors : This nuclear receptor plays a crucial role in lipid metabolism, leading to increased fatty acid oxidation and decreased triglyceride levels.
- Inhibition of Aldo-Keto Reductase (AKR) : Specifically, AKR1B10 and Aldose reductase, which are implicated in diabetic complications, are inhibited by fenofibrate and its metabolites .
Case Studies
Research involving animal models has provided insights into the pharmacokinetics and pharmacodynamics of this compound:
- Metabolomic Studies : In Sprague-Dawley rats, administration of fenofibrate resulted in the identification of several metabolites, including this compound. These studies indicated that the metabolite contributes to the overall lipid-lowering effect observed with fenofibrate treatment .
Potential Therapeutic Applications
Given its biological activity, this compound may have several therapeutic applications:
- Hyperlipidemia Treatment : As a metabolite of fenofibrate, it may enhance lipid-lowering effects in patients with dyslipidemia.
- Diabetes Management : By inhibiting enzymes involved in glucose metabolism, it could potentially reduce complications associated with diabetes .
Comparative Analysis
The following table summarizes key characteristics and findings related to this compound compared to its parent compound fenofibrate:
Feature | This compound | Fenofibrate |
---|---|---|
CAS Number | 72577-81-2 | 49562-28-9 |
Molecular Weight | 306.78 g/mol | 360.38 g/mol |
Mechanism of Action | PPAR-α activation; AKR inhibition | PPAR-α activation; AKR inhibition |
Primary Use | Potentially as a lipid-lowering agent | Treatment of hyperlipidemia |
Animal Model Studies | Identified as a significant metabolite contributing to lipid effects | Extensive studies showing efficacy in lowering triglycerides |
Properties
Molecular Formula |
C17H19ClO3 |
---|---|
Molecular Weight |
306.8 g/mol |
IUPAC Name |
2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropan-1-ol |
InChI |
InChI=1S/C17H19ClO3/c1-17(2,11-19)21-15-9-5-13(6-10-15)16(20)12-3-7-14(18)8-4-12/h3-10,16,19-20H,11H2,1-2H3 |
InChI Key |
IIGYXSQUFUYFLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.